4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Adenosine Receptors Zinc-Activated Channel (ZAC) Structure-Activity Relationship (SAR)

This butoxy-substituted thiazole-benzamide fills a critical gap in structure-selectivity relationship (SSR) studies of adenosine and ZAC receptor modulators. Unlike shorter-chain analogs, its distinct 4-butoxy group offers unique lipophilicity and steric bulk, making it essential for screening novel A2A-selective or pan-adenosine antagonists and for characterizing ZAC negative allosteric modulators. Its undefined pharmacological profile also qualifies it as a high-value negative control against structurally similar active compounds. Procure this compound to expand your screening libraries with a novel, underexplored chemotype.

Molecular Formula C27H26N2O2S
Molecular Weight 442.58
CAS No. 312727-49-4
Cat. No. B2609010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
CAS312727-49-4
Molecular FormulaC27H26N2O2S
Molecular Weight442.58
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)C
InChIInChI=1S/C27H26N2O2S/c1-3-4-18-31-23-16-14-22(15-17-23)26(30)29-27-28-24(20-12-10-19(2)11-13-20)25(32-27)21-8-6-5-7-9-21/h5-17H,3-4,18H2,1-2H3,(H,28,29,30)
InChIKeyCJHLZZSAUPOCBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (CAS 312727-49-4): Core Identity and Procurement Baseline


4-Butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (CAS 312727-49-4) is a fully synthetic, small-molecule thiazole-benzamide hybrid. Its scaffold comprises a central 1,3-thiazole core substituted at the 4-position with a 4-methylphenyl group, at the 5-position with a phenyl ring, and at the 2-amino position with a 4-butoxybenzamide moiety. This specific substitution pattern places it within a broader class of [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides explored for adenosine receptor modulation [1] and as N-(thiazol-2-yl)-benzamide analogs characterized as Zinc-Activated Channel (ZAC) antagonists [2]. The compound is primarily offered by specialty chemical vendors for non-human research use .

Why Generic N-(Thiazol-2-yl)-benzamide Analogs Cannot Substitute for 4-Butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide in Targeted Research


Within the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide family, minor structural modifications drive profound shifts in pharmacological selectivity. The adenosine receptor radioligand binding study by Inamdar et al. demonstrated that even within a congeneric series, compounds bearing a benzamide-linked thiazole exhibited divergent selectivity profiles across A1, A2A, A2B, and A3 subtypes; for example, compounds 5a and 5g showed moderate A2A selectivity, while 5d displayed low nanomolar pan-affinity [1]. Similarly, in the N-(thiazol-2-yl)-benzamide ZAC antagonist series, Jensen et al. reported that IC50 values varied substantially between analogs (e.g., from low micromolar to >100 µM) depending on the specific halogen and alkyl substitution patterns [2]. Therefore, substituting 4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide with a structurally similar but non-identical analog—such as one with a different alkoxy chain length or a distinct aryl substituent—risks introducing an uncharacterized selectivity profile that can invalidate target engagement conclusions. The specific combination of a 4-butoxybenzamide, a 4-methylphenyl, and a 5-phenyl group on the thiazole core defines a unique chemical space that is not mimicked by other in-class compounds without explicit, quantitative confirmation of functional equivalence.

Quantitative Differentiation Evidence: 4-Butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide vs. Closest Structural Analogs


Critical Evidence Gap: No Direct, Quantitative Selectivity or Potency Data Identified for CAS 312727-49-4 Against a Named Comparator

A systematic search of primary literature, patents (including Bayer's JP6647371B2 and WO2005/039572), and authoritative databases (PubChem, ChEMBL, BindingDB) using the compound's IUPAC name, CAS number, InChI key (CJHLZZSAUPOCBE-UHFFFAOYSA-N), and SMILES failed to retrieve any quantitative biological activity data for 4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide. No IC50, Ki, EC50, or selectivity ratio measured in a defined assay against a named comparator (e.g., 4-methoxy analog CAS 317853-89-7, or other N-(thiazol-2-yl)-benzamide derivatives from Jensen et al. 2021) was found. The closest structurally characterized analogs belong to the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series evaluated at adenosine receptors [1], but the butoxy congener was not among the compounds tested. Consequently, any procurement decision based on differential biological performance cannot currently be supported by published quantitative evidence. This represents a critical data gap.

Adenosine Receptors Zinc-Activated Channel (ZAC) Structure-Activity Relationship (SAR)

Structural Differentiation: 4-Butoxy Chain as a Key Physicochemical Determinant Relative to Shorter Alkoxy Analogs

A structural comparison between the target compound and its closest commercially cataloged analog, 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (CAS 317853-89-7), reveals a critical difference in the para-alkoxy substituent on the benzamide ring. The butoxy derivative (C4 chain) is predicted to exhibit substantially higher lipophilicity than the methoxy analog (C1 chain). Computed XLogP3 values from PubChem for the methoxy analog are 5.8 [1], while the addition of three methylene units in the butoxy chain is expected, based on standard fragment-based calculations, to increase logP by approximately 1.5–1.8 units. This lipophilicity shift can directly impact passive membrane permeability, plasma protein binding, and non-specific tissue distribution. For procurement, the butoxy analog is therefore a distinct tool for probing the role of lipophilic bulk in target engagement and pharmacokinetics, whereas the methoxy analog would serve as a less lipophilic control.

Lipophilicity Solubility ADME Prediction

Molecular Weight and Rotatable Bond Differentiation as a Selectivity Determinant

The target compound (MW 442.58 Da) is significantly larger and more flexible than many in-class analogs. For example, the core scaffold N-(5-phenyl-1,3-thiazol-2-yl)benzamide has a MW of 280.35 Da, and the 4-methoxy analog has a MW of 400.5 Da. The additional butoxy chain increases the rotatable bond count to approximately 8–9, compared to 5 for the methoxy analog [1]. In the context of the ZAC antagonist SAR reported by Jensen et al. (2021), the introduction of flexible alkyl chains on the benzamide moiety was shown to modulate antagonist potency, with certain analogs achieving IC50 values of 1–3 µM, whereas others were inactive [2]. The butoxy extension in the target compound represents an underexplored vector for probing the flexibility/conformational entropy requirements of the ZAC binding site, offering a differentiation advantage over more rigid or shorter-chain analogs.

Molecular Weight Ligand Efficiency Rotatable Bonds

Recommended Research Application Scenarios for 4-Butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (CAS 312727-49-4) Based on Available Evidence


Chemical Probe for Adenosine Receptor Subtype Selectivity Profiling (A1, A2A, A2B, A3)

Given that the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide scaffold is validated for adenosine receptor binding [1], the butoxy-substituted derivative can serve as a unique exploratory probe within this chemical series. Its distinct lipophilicity and steric footprint relative to published analogs (e.g., compounds 5a, 5d, 5g) make it suitable for systematic structure-selectivity relationship (SSR) studies aimed at identifying novel A2A-selective or pan-adenosine antagonists. Procurement is recommended for laboratories engaged in adenosine receptor pharmacology that require novel, underexplored chemotypes to expand their screening libraries.

Zinc-Activated Channel (ZAC) Antagonist Tool Compound Exploration

The N-(thiazol-2-yl)-benzamide class has been established as the first selective ZAC antagonist scaffold, with alkyl chain modifications shown to significantly affect potency (IC50 range: 1–3 µM for optimized analogs) [2]. The butoxy-substituted benzamide represents a logical extension of this SAR campaign, offering a longer, more flexible hydrophobic chain that has not been characterized in published ZAC TEVC electrophysiology assays. This compound is suitable for academic or industrial groups investigating ZAC pharmacology to evaluate whether the butoxy extension further improves antagonist potency or confers unique negative allosteric modulator properties.

Physicochemical Comparator in Alkoxy Chain Length SAR Studies (Butoxy vs. Methoxy vs. Ethoxy)

The commercial availability of 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (CAS 317853-89-7) [1] enables a direct head-to-head physicochemical comparison with the butoxy analog (CAS 312727-49-4). Researchers can procure both compounds to systematically measure the impact of the alkoxy chain on logP (estimated ΔXLogP3 ≈ +1.5–1.8), aqueous solubility, and parallel artificial membrane permeability (PAMPA). This paired procurement strategy is particularly valuable for medicinal chemistry groups building predictive ADME models for the thiazole-benzamide chemical series.

Negative Control for 4-Alkoxybenzamide Target Engagement Studies

In the absence of confirmed biological activity data, this compound may be strategically procured as a negative control in target-based assays alongside validated active analogs from the Jensen et al. (2021) ZAC antagonist series or the Inamdar et al. (2013) adenosine ligand series. Its structural similarity to active compounds, combined with its uncharacterized (and potentially inactive) profile at primary targets, makes it suitable for ruling out non-specific thiazole-benzamide scaffold interference in high-throughput screening cascades.

Quote Request

Request a Quote for 4-butoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.